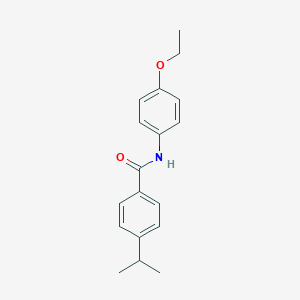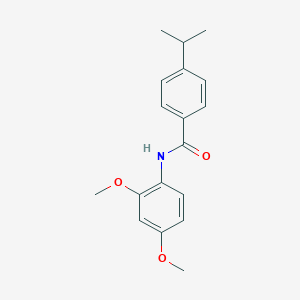
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DBDO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling. In recent years, DBDO has emerged as a promising lead compound for the development of novel anti-diabetic drugs.
Mécanisme D'action
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole exerts its therapeutic effects by inhibiting the activity of PTP1B. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition results in increased insulin sensitivity and glucose uptake. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to reduce blood glucose levels and improve lipid metabolism. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been demonstrated to have anti-inflammatory effects, which may contribute to its therapeutic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is its potent inhibitory activity against PTP1B, which makes it a promising lead compound for the development of new anti-diabetic drugs. However, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has a relatively short half-life and low bioavailability, which may limit its clinical utility. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole in humans.
Orientations Futures
Future research on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its clinical utility. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-diabetic and anti-cancer activities. Finally, the potential of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole as a lead compound for the development of new drugs for other diseases should be explored.
Méthodes De Synthèse
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole involves the reaction of 2-hydroxybenzaldehyde, hydrazine hydrate, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and oxidation, to yield the final product. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-diabetic activity in preclinical studies, making it a promising candidate for the development of new drugs. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been investigated for its anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O3/c1-2-4-11(5-3-1)15-17-18-16(21-15)12-6-7-13-14(10-12)20-9-8-19-13/h1-7,10H,8-9H2 |
Clé InChI |
RFMADOSBDOVUJC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)

![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)